molecular formula C20H16N2O5S B457767 ethyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-1-benzothiophene-3-carboxylate

ethyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B457767
M. Wt: 396.4g/mol
InChI Key: DZTOEXLDSKSTKV-ZHACJKMWSA-N
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Description

Ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-1-benzothiophene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid.

    Esterification: The carboxylic acid group on the benzothiophene core is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Amidation: The final step involves the formation of the amide bond by reacting the ester with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the nitro group.

Scientific Research Applications

Ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The benzothiophene core may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both a benzothiophene core and a nitrophenyl group provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4g/mol

IUPAC Name

ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H16N2O5S/c1-2-27-20(24)18-15-8-3-4-9-16(15)28-19(18)21-17(23)11-10-13-6-5-7-14(12-13)22(25)26/h3-12H,2H2,1H3,(H,21,23)/b11-10+

InChI Key

DZTOEXLDSKSTKV-ZHACJKMWSA-N

SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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